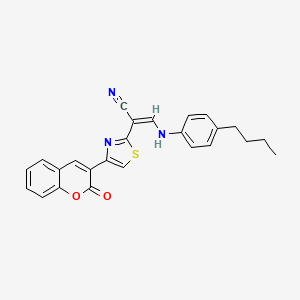

(Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C25H21N3O2S and its molecular weight is 427.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic compound that incorporates a thiazole and coumarin moiety, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential as an acetylcholinesterase inhibitor and its antimicrobial properties.

Synthesis and Characterization

The compound was synthesized using standard organic synthesis techniques involving the coupling of appropriate thiazole and coumarin derivatives. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Acetylcholinesterase Inhibition

The compound's biological evaluation included testing for acetylcholinesterase (AChE) inhibition, which is significant in the context of neurodegenerative diseases like Alzheimer's. A study reported that compounds with similar structural motifs exhibited potent AChE inhibitory activity, with IC50 values ranging from 2.7 µM to higher values depending on the specific substitutions on the coumarin and thiazole rings .

Table 1: Comparison of AChE Inhibition IC50 Values for Related Compounds

| Compound Name | Structure | IC50 (µM) |

|---|---|---|

| Compound A | Similar | 2.7 |

| Compound B | Similar | 5.0 |

| This compound | Target Compound | TBD |

Antimicrobial Activity

In addition to its neuroprotective potential, the compound was assessed for antimicrobial activity against various bacterial strains. The agar well diffusion method was employed, revealing that derivatives containing thiazole and coumarin exhibited significant antimicrobial properties against strains such as E. coli and Pseudomonas aeruginosa. One study noted that certain derivatives surpassed the activity of standard antibiotics like Streptomycin .

Table 2: Antimicrobial Activity of Thiazole-Coumarin Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|---|

| Compound X | E. coli | 20 | Streptomycin |

| Compound Y | P. aeruginosa | 18 | Streptomycin |

| This compound | TBD | TBD |

Molecular docking studies have suggested that the compound may interact with the active site of AChE, potentially stabilizing the enzyme-substrate complex and inhibiting its activity. Additionally, its antimicrobial action may involve binding to bacterial tRNA methyltransferases, which are crucial for bacterial survival under stress conditions .

Case Studies

- Alzheimer's Disease Model : In a model of Alzheimer's disease, compounds with similar structures were shown to improve cognitive function by inhibiting AChE activity, thereby increasing acetylcholine levels in the brain .

- Antimicrobial Efficacy : In clinical isolates of Pseudomonas aeruginosa, derivatives of thiazole-coumarin compounds demonstrated enhanced efficacy compared to traditional antibiotics, highlighting their potential as alternative therapeutic agents in treating resistant infections .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile. For instance, a series of derivatives synthesized from 4-hydroxycoumarin and malononitrile demonstrated significant antiproliferative activities against various human tumor cell lines. These derivatives were found to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells, particularly in melanoma models .

Pharmaceutical Development

The structure of this compound suggests potential applications in drug design, particularly for developing selective COX inhibitors. Research has indicated that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, making them candidates for pain management and anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including:

- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thiazole precursors with substituted phenyl groups.

- Coupling Reactions : The introduction of the butylphenyl group is facilitated via amination reactions.

- Final Modifications : The acrylonitrile moiety is integrated to complete the structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Toxicity and ADMET Studies

Before clinical applications, comprehensive toxicity assessments and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial. Preliminary studies suggest favorable profiles for derivatives similar to this compound, indicating potential for safe therapeutic use .

Case Studies

- Study on Anticancer Activity : A recent study evaluated a series of pyrano[3,2-c]chromene derivatives against a panel of eight human tumor cell lines. The study identified several compounds with high antiproliferative activity, emphasizing their potential in cancer therapeutics .

- Thiazole Derivatives as COX Inhibitors : Research focused on synthesizing thiazole carboxamide derivatives highlighted their effectiveness as cyclooxygenase inhibitors, showcasing their dual role in managing inflammation and cancer .

Eigenschaften

IUPAC Name |

(Z)-3-(4-butylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S/c1-2-3-6-17-9-11-20(12-10-17)27-15-19(14-26)24-28-22(16-31-24)21-13-18-7-4-5-8-23(18)30-25(21)29/h4-5,7-13,15-16,27H,2-3,6H2,1H3/b19-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJMUEHRCXUPHO-CYVLTUHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.